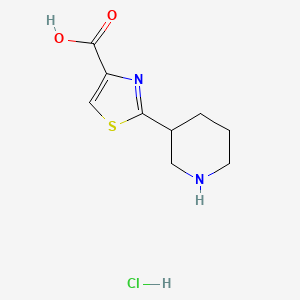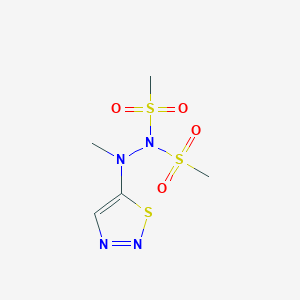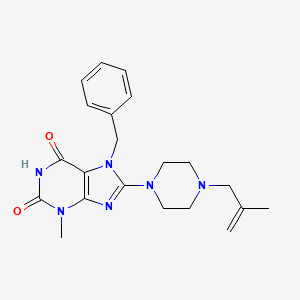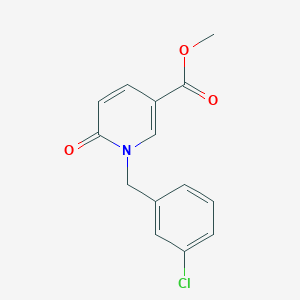
N-(1-Ethylpiperidin-3-yl)-N-(quinolin-8-ylmethyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Ethylpiperidin-3-yl)-N-(quinolin-8-ylmethyl)prop-2-enamide, also known as EPPQ, is a chemical compound that has gained interest in scientific research due to its potential as a therapeutic agent.
Mecanismo De Acción
N-(1-Ethylpiperidin-3-yl)-N-(quinolin-8-ylmethyl)prop-2-enamide exerts its anti-cancer effects by targeting the enzyme topoisomerase IIα, which is involved in DNA replication and repair. This compound binds to topoisomerase IIα and prevents it from functioning properly, leading to DNA damage and cell death.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, this compound has also been shown to have other biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that this compound may have potential as a treatment for neurological disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-Ethylpiperidin-3-yl)-N-(quinolin-8-ylmethyl)prop-2-enamide in lab experiments is its specificity for topoisomerase IIα, which makes it a useful tool for studying the role of this enzyme in various biological processes. However, one limitation of using this compound is its potential toxicity, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research involving N-(1-Ethylpiperidin-3-yl)-N-(quinolin-8-ylmethyl)prop-2-enamide. One area of interest is the development of this compound derivatives with improved efficacy and lower toxicity. Another area of research is the investigation of this compound's potential as a treatment for other diseases, such as neurological disorders and infectious diseases. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.
Métodos De Síntesis
N-(1-Ethylpiperidin-3-yl)-N-(quinolin-8-ylmethyl)prop-2-enamide can be synthesized using a multi-step process that involves the reaction of 8-chloroquinoline with 3-(1-ethylpiperidin-3-yl)prop-2-en-1-one in the presence of a base. The resulting product is then treated with acetic anhydride to obtain this compound.
Aplicaciones Científicas De Investigación
N-(1-Ethylpiperidin-3-yl)-N-(quinolin-8-ylmethyl)prop-2-enamide has been studied for its potential as a therapeutic agent in various scientific research applications. One such application is its use as a potential treatment for cancer. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
Propiedades
IUPAC Name |
N-(1-ethylpiperidin-3-yl)-N-(quinolin-8-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-3-19(24)23(18-11-7-13-22(4-2)15-18)14-17-9-5-8-16-10-6-12-21-20(16)17/h3,5-6,8-10,12,18H,1,4,7,11,13-15H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPHGTNIIJHMND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC(C1)N(CC2=CC=CC3=C2N=CC=C3)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Cyclopropyl-3-[2-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyrimidin-4-one](/img/structure/B2732772.png)




![methyl (4-(N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)sulfamoyl)phenyl)carbamate](/img/structure/B2732782.png)

![N-[[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl]prop-2-enamide](/img/structure/B2732785.png)
![Ethyl 2-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}-2-fluoroacetate](/img/structure/B2732786.png)
![3-(4-ethylphenyl)sulfonyl-N-[(4-methylphenyl)methyl]quinolin-4-amine](/img/structure/B2732788.png)

![3-(2-chlorophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2732790.png)